![molecular formula C23H25N5O2S B2874694 5-((4-(4-Methoxyphenyl)piperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 868219-54-9](/img/structure/B2874694.png)
5-((4-(4-Methoxyphenyl)piperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
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Overview
Description
Scientific Research Applications
Imaging and Diagnostics
Piperazine derivatives have been used in molecular imaging for neuroreceptor mapping. The compound could be tagged with radioisotopes or other markers for use in PET, SPECT, or MRI, aiding in the diagnosis and management of neurological diseases.
Each of these applications offers a promising avenue for scientific research, harnessing the unique chemical structure of “5-((4-(4-Methoxyphenyl)piperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol” to address various medical challenges. Further research and clinical trials would be necessary to fully realize the potential of this compound in these fields .
Mechanism of Action
Target of Action
The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the hydrolysis of acetylcholine, a neurotransmitter important for cognitive functions .
Mode of Action
The compound interacts with AChE and BChE, inhibiting their activity . This inhibition increases the levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission . The compound with the best AChE activity was found to show competitive inhibition .
Biochemical Pathways
By inhibiting AChE and BChE, the compound affects the cholinergic pathway . This leads to an increase in acetylcholine levels, which can help alleviate symptoms of neurodegenerative diseases like Alzheimer’s, where a decrease in cholinergic transmission is observed .
Result of Action
The inhibition of AChE and BChE and the subsequent increase in acetylcholine levels can help improve cognitive functions . This makes the compound a potential therapeutic agent for diseases characterized by decreased cholinergic transmission, such as Alzheimer’s .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. For instance, storage conditions can affect the stability of the compound Additionally, factors like patient’s age, genetic makeup, and presence of other diseases can influence the compound’s efficacy and potential side effects
properties
IUPAC Name |
5-[[4-(4-methoxyphenyl)piperazin-1-yl]-(4-methylphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O2S/c1-16-3-5-17(6-4-16)20(21-22(29)28-23(31-21)24-15-25-28)27-13-11-26(12-14-27)18-7-9-19(30-2)10-8-18/h3-10,15,20,29H,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBKCCFZKCRJEDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=C(N3C(=NC=N3)S2)O)N4CCN(CC4)C5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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